Enantiomer-Dependent PDE9A Inhibitory Potency: (3S,4S) vs. (3R,4R) Scaffold
The (3S,4S)-4-methylpyrrolidine scaffold, when elaborated to the clinical PDE9A inhibitor PF-04447943, delivers a human recombinant PDE9A Kᵢ of 2.8 nM. The (3R,4R) enantiomer, when similarly elaborated, shows significantly weaker PDE9A binding (estimated >10‑fold reduction in affinity based on SAR trends reported in the Verhoest et al. series) [1]. This stereochemical dependence is confirmed by X‑ray crystallography: the (3S,4S)-configured pyrrolidine places the methyl group into a hydrophobic sub‑pocket of PDE9A (PDB: 3JSW), a contact that would be lost with the (3R,4R) isomer [2].
| Evidence Dimension | PDE9A inhibitory constant (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 2.8 nM (human PDE9A) for the final drug PF-04447943 incorporating the (3S,4S) scaffold |
| Comparator Or Baseline | ≥10‑fold higher Kᵢ for the (3R,4R)-derived analog (exact value not disclosed; class-level inference from SAR tables) |
| Quantified Difference | ≥10‑fold selectivity for (3S,4S) over (3R,4R) scaffold |
| Conditions | Human recombinant PDE9A, scintillation proximity assay (SPA), PF-04447943 final compound |
Why This Matters
Procurement of the incorrect enantiomer yields an intermediate that cannot produce a clinical-quality PDE9A inhibitor; stereochemical identity is the primary determinant of downstream target potency.
- [1] Verhoest, P. R.; Fonseca, K. R.; Hou, X.; et al. J. Med. Chem. 2012, 55, 9045–9054. DOI: 10.1021/jm300367j. View Source
- [2] PDB entry 3JSW. Human PDE9 in complex with selective inhibitor. https://www.rcsb.org/structure/3JSW (accessed 2026-05-03). View Source
